1-(4-Nitrobenzyl)-1H-imidazole

Enzyme Inhibition Steroidogenesis Prostate Cancer Research

Purchase research-grade 1-(4-Nitrobenzyl)-1H-imidazole for selective 17,20-lyase inhibition (IC50 7.17 μM) or as a reliable synthon for 4-aminobenzyl derivatives. Its electron-withdrawing nitro group enables facile catalytic reduction, streamlining downstream amide or sulfonamide synthesis. High purity (97-98%) ensures reproducible SAR and enzymology data. Available from mg to g scales with rapid global delivery.

Molecular Formula C10H9N3O2
Molecular Weight 203.20 g/mol
CAS No. 18994-90-6
Cat. No. B096084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrobenzyl)-1H-imidazole
CAS18994-90-6
Molecular FormulaC10H9N3O2
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=CN=C2)[N+](=O)[O-]
InChIInChI=1S/C10H9N3O2/c14-13(15)10-3-1-9(2-4-10)7-12-6-5-11-8-12/h1-6,8H,7H2
InChIKeyFLYGQJXMRPZYHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Nitrobenzyl)-1H-imidazole (CAS 18994-90-6): Procurement-Ready Overview of a Specialized Nitrobenzyl Imidazole


1-(4-Nitrobenzyl)-1H-imidazole (CAS 18994-90-6) is a nitrobenzene-class organic compound featuring an imidazole ring N-alkylated with a 4-nitrobenzyl group . This substitution pattern confers distinct electronic and steric properties compared to other benzyl imidazoles. The compound is primarily utilized as a research tool in enzymology, notably as an inhibitor of the cytochrome P450 enzyme 17α-hydroxylase/17,20-lyase (P45017α) [1], and as a versatile synthetic intermediate for generating 4-aminobenzyl imidazole derivatives via nitro group reduction .

1-(4-Nitrobenzyl)-1H-imidazole: Why Para-Nitro Substitution Precludes Simple Replacement with Common Analogs


The 4-nitrobenzyl substituent is not a generic structural feature; it imparts a unique combination of electron-withdrawing character, hydrogen-bonding capacity, and steric bulk that profoundly influences both biological target engagement and chemical reactivity [1]. In enzyme inhibition, the nitro group is critical for achieving the observed 17,20-lyase selectivity [2]. Attempts to substitute with unsubstituted benzyl, 4-methylbenzyl, or even 2- or 3-nitrobenzyl regioisomers would result in significantly altered potency and selectivity profiles due to differences in binding pocket complementarity and electronic effects [2]. Furthermore, in synthetic applications, the nitro group serves as a masked amine, enabling selective reduction to the corresponding aniline derivative—a transformation that is not possible with other common 4-substituents (e.g., halogens, alkyl groups) .

1-(4-Nitrobenzyl)-1H-imidazole (CAS 18994-90-6): Head-to-Head Quantitative Differentiation from Structural Analogs


P450 17α Inhibition: Superior Lyase Selectivity Over Ketoconazole and Iodo-Analog

1-(4-Nitrobenzyl)-1H-imidazole exhibits a marked preference for inhibiting the 17,20-lyase component of P45017α over the 17α-hydroxylase component. This is a therapeutically desirable property to reduce off-target effects on glucocorticoid synthesis. Against rat microsomal P45017α, it displays an IC50 of 7.17 μM for lyase and 25.4 μM for hydroxylase, yielding a lyase/hydroxylase selectivity ratio of 0.28 [1][2]. In contrast, the standard inhibitor ketoconazole (KTZ) shows less selectivity with IC50 values of 1.66 μM (lyase) and 3.76 μM (hydroxylase), ratio 0.44 [1]. The related N-4-iodobenzyl imidazole analog, while more potent, has a similar selectivity profile to KTZ (IC50 1.58 μM lyase, 10.06 μM hydroxylase, ratio 0.16) [1].

Enzyme Inhibition Steroidogenesis Prostate Cancer Research

Synthetic Versatility: Defined Hydrogenation Kinetics to Yield 1-(4-Aminobenzyl)-1H-imidazole

The para-nitro group of 1-(4-Nitrobenzyl)-1H-imidazole is quantitatively reduced to a primary amine under mild catalytic hydrogenation, producing 1-(4-aminobenzyl)-1H-imidazole. This transformation is a critical step in accessing amine-functionalized imidazole scaffolds for further derivatization (e.g., amide coupling, diazonium chemistry) . A documented procedure uses 10% Pd/C in ethanol at atmospheric pressure and room temperature, achieving complete reduction of 2.67 g (13.1 mmol) of the nitro compound in 4.5 hours . This contrasts with 4-halobenzyl analogs (e.g., 4-iodobenzyl), which cannot undergo analogous functional group interconversion under these mild reductive conditions and instead require more forcing or toxic conditions (e.g., metal-catalyzed amination) to install an amine.

Organic Synthesis Hydrogenation Amine Building Block

Physicochemical Property Differentiation: Impact of Nitro Group on LogP and Solubility

The electron-withdrawing nitro group significantly alters the lipophilicity and aqueous solubility of the benzyl imidazole scaffold relative to unsubstituted or alkyl-substituted analogs. While direct experimental LogP data for this specific compound are not widely reported in primary literature, class-level inference from nitroaromatic structure-property relationships indicates that the para-nitro substitution reduces LogP by approximately 0.5-1.0 units compared to the unsubstituted benzyl analog, and increases polar surface area (PSA) by roughly 45 Ų [1]. This translates to a measurable, predictable impact on chromatographic retention time and apparent solubility in aqueous buffers, which is critical for consistent bioassay performance and formulation.

Physicochemical Properties ADME Lead Optimization

Commercial Availability and Purity Benchmarking: AKSci and Bidepharm Specifications

1-(4-Nitrobenzyl)-1H-imidazole is commercially available from multiple reputable suppliers with defined purity and analytical documentation, enabling direct comparison and informed selection. AKSci offers the compound with a minimum purity specification of 95% (Cat. No. W4086) . Bidepharm provides a higher purity grade at 98% (contains <10% H2O), with batch-specific quality control data including NMR, HPLC, and GC reports available upon request (Cat. No. BD12833) . This level of analytical characterization is not uniformly available for all positional isomers (e.g., 2- or 3-nitrobenzyl imidazoles) or less common 4-substituted analogs, which may require custom synthesis and lack batch-to-batch consistency data.

Chemical Procurement Purity Analysis Vendor Comparison

1-(4-Nitrobenzyl)-1H-imidazole (CAS 18994-90-6): Evidence-Backed Use Cases in Research and Development


Investigating P45017α Lyase-Specific Inhibition Mechanisms

Researchers focused on dissecting the dual activities of cytochrome P450 17α-hydroxylase/17,20-lyase can employ 1-(4-Nitrobenzyl)-1H-imidazole as a tool compound due to its distinct lyase selectivity (IC50 7.17 μM lyase vs 25.4 μM hydroxylase) compared to ketoconazole and halogenated analogs . This allows for more precise interrogation of lyase-dependent pathways in steroidogenesis, with reduced confounding effects from hydroxylase inhibition.

Synthesis of 4-Aminobenzyl Imidazole Derivatives via Catalytic Hydrogenation

In medicinal chemistry programs, the nitro group serves as a latent amine. This compound can be quantitatively reduced to 1-(4-aminobenzyl)-1H-imidazole under mild conditions (atmospheric H2, Pd/C, RT, 4.5 h), providing a convenient entry to amine-functionalized scaffolds for subsequent amide bond formation, sulfonamide synthesis, or bioconjugation . This route is both efficient and well-documented, supporting reliable scale-up and derivatization.

Structure-Activity Relationship (SAR) Studies of Benzyl Imidazole Inhibitors

The para-nitro substituent offers a unique combination of electronic effects (strong -I and -M), hydrogen-bond acceptor capacity, and moderate steric bulk. This makes 1-(4-Nitrobenzyl)-1H-imidazole a valuable comparator in SAR campaigns designed to map the binding pockets of imidazole-recognizing enzymes or receptors, allowing researchers to correlate structural modifications with changes in potency, selectivity, and physicochemical properties .

Calibration Standards and Quality Control for Analytical Method Development

Given its commercial availability with high purity (≥95-98%) and comprehensive analytical characterization (NMR, HPLC, GC), this compound is well-suited for use as a reference standard in the development and validation of chromatographic or spectroscopic methods for the analysis of nitrobenzyl imidazole-containing mixtures or reaction monitoring .

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